3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde
Description
3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde (CAS: 1440961-37-4) is a bicyclic organic compound with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.22 g/mol . Its structure consists of a benzofuran ring fused with a dihydrofuran moiety, featuring a carbaldehyde group at position 6 and two methyl groups at position 3 (Figure 1). Key structural identifiers include:
Properties
IUPAC Name |
3,3-dimethyl-2H-1-benzofuran-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(2)7-13-10-5-8(6-12)3-4-9(10)11/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLNIQHNJUDJEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C1C=CC(=C2)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1440961-37-4 | |
| Record name | 3,3-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-hydroxyacetophenone with an appropriate aldehyde under acidic conditions can lead to the formation of the benzofuran ring . Another method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products Formed
Oxidation: 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid.
Reduction: 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-methanol.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHO
- SMILES : CC1(COC2=C1C=CC(=C2)C=O)C
- InChIKey : KYLNIQHNJUDJEI-UHFFFAOYSA-N
The structure of this compound features a benzofuran core with a carbaldehyde group, which contributes to its reactivity and potential for various applications.
Chemistry
3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of more complex derivatives through various chemical reactions such as:
- Oxidation : The aldehyde group can be oxidized to form carboxylic acids or other functional groups.
- Reduction : It can undergo reduction reactions to yield alcohols or other saturated derivatives.
- Substitution Reactions : Electrophilic substitution can occur at the aromatic ring, leading to diverse substituted products.
These reactions make it an essential compound for synthesizing novel materials and pharmaceuticals.
Pharmaceutical Development
The compound is being explored for its potential therapeutic applications:
- Antiviral Activities : Some benzofuran derivatives have shown promise in treating viral infections, including hepatitis C .
- Anti-inflammatory Effects : Investigations into the anti-inflammatory properties of benzofurans suggest that they may serve as lead compounds for developing new anti-inflammatory drugs.
Case Studies and Research Findings
Several studies highlight the importance of benzofurans in drug discovery:
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s biological activities may be attributed to its ability to interact with enzymes and receptors, leading to modulation of cellular processes . For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
(a) 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-amine
(b) 2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid
- Molecular Formula : C₁₀H₁₀O₄
- Molecular Weight : 194.18 g/mol .
- Key Differences : A hydroxy group at position 6 and an acetic acid side chain at position 3 introduce hydrogen-bonding capacity and acidity (pKa ~4.5 for carboxylic acid). This enhances solubility in polar solvents compared to the aldehyde derivative .
Substituted Benzaldehydes
(a) 2,6-Dimethylpyridine-3-carbaldehyde
(b) 4-Bromo-3-fluoro-2-methoxybenzaldehyde
- Molecular Formula : C₈H₆BrFO₂
- Molecular Weight : 233.04 g/mol .
- Key Differences : Halogen substituents (Br, F) increase molecular weight and introduce steric and electronic effects (e.g., ortho-directing Br). The methoxy group (-OCH₃) enhances electron density on the aromatic ring, altering reactivity in electrophilic substitutions .
Heterocyclic Analogs
Biological Activity
3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and other pharmacological effects, supported by case studies and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
- Chemical Formula : CHO
- CAS Number : 1440961
This compound features a benzofuran core with a carbaldehyde functional group, which may contribute to its reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that derivatives of benzofuran compounds exhibit significant antimicrobial activity. A study focusing on various derivatives found that certain compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| Compound A | E. coli | 0.0048 |
| Compound B | C. albicans | 0.039 |
| Compound C | S. aureus | 0.005 |
These findings suggest that modifications to the benzofuran structure can enhance antimicrobial efficacy .
The mechanism through which this compound exerts its biological effects involves interactions with cellular targets such as enzymes and receptors. The aldehyde group may facilitate the formation of reactive intermediates that can disrupt microbial cell functions or modulate inflammatory responses .
Study on Antibacterial Activity
In a recent study assessing the antibacterial properties of various benzofuran derivatives, it was found that this compound exhibited notable inhibition against several pathogenic strains. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 4.69 |
| S. aureus | 5.64 |
| P. aeruginosa | 13.40 |
These results demonstrate the compound's potential as a therapeutic agent in treating bacterial infections .
Study on Antifungal Activity
Another investigation highlighted the antifungal properties of this compound against Candida species. The study reported that the compound inhibited the growth of C. albicans with an MIC value of 16.69 µM, indicating promising antifungal activity .
Q & A
Q. What are the optimal synthetic routes for 3,3-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves formylation of the benzofuran core. Key steps include:
- Friedel-Crafts alkylation to introduce the dimethyl group at the 3-position.
- Vilsmeier-Haack formylation at the 6-position using POCl₃/DMF .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields >95% purity. Monitor progress via TLC (Rf ~0.4 in 3:1 hexane/EtOAc) and confirm with LC-MS (m/z 135.17 [M+H]⁺) .
Q. How is the structural characterization of this compound validated?
- Methodological Answer : A multi-technique approach is recommended:
- X-ray crystallography : Resolve the dihydrobenzofuran ring conformation and aldehyde orientation using SHELXL for refinement (R-factor < 0.05) .
- NMR : Confirm substituent positions via ¹H NMR (δ 9.8 ppm, singlet for aldehyde; δ 1.4 ppm, singlet for CH₃ groups) and ¹³C NMR (δ 192 ppm for aldehyde carbon) .
- FT-IR : Identify key functional groups (C=O stretch at ~1700 cm⁻¹; C-O-C at ~1250 cm⁻¹) .
Advanced Research Questions
Q. How does the electron-withdrawing aldehyde group influence the reactivity of the dihydrobenzofuran core?
- Methodological Answer : Computational and experimental studies reveal:
- DFT calculations (B3LYP/6-31G* level) show the aldehyde group increases electrophilicity at C-5, enabling nucleophilic additions (e.g., Grignard reagents) .
- Experimental validation : React with benzylamine to form a Schiff base (monitored by UV-Vis at λmax 320 nm). Kinetic studies (pseudo-first-order, k = 0.12 min⁻¹) confirm enhanced reactivity compared to non-aldehydic analogs .
Q. What strategies mitigate competing side reactions during functionalization of the aldehyde group?
- Methodological Answer : Address steric hindrance and oxidation risks:
- Protection : Use ethylene glycol to form a cyclic acetal (reflux in toluene, 12 h), stabilizing the aldehyde during subsequent reactions .
- Catalysis : Employ Pd/Cu bimetallic systems for selective cross-couplings (e.g., Sonogashira) with aryl halides, achieving >80% yields .
- Side reaction analysis : Monitor byproducts (e.g., over-oxidation to carboxylic acid) via HPLC-MS and adjust reaction time/temperature .
Q. How can this compound serve as a precursor for bioactive heterocycles?
- Methodological Answer : Case studies highlight:
- Antimicrobial agents : Condense with hydrazines to form hydrazones (e.g., 3,3-dimethyl-6-(hydrazonomethyl)-2,3-dihydrobenzofuran). Test efficacy via MIC assays against S. aureus (MIC ~8 µg/mL) .
- Anti-inflammatory scaffolds : Synthesize pyrazole derivatives via [3+2] cycloaddition with nitrile imines. Assess COX-2 inhibition (IC₅₀ ~15 µM) using ELISA .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
